3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid
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Overview
Description
3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid is a quinoline derivative characterized by the presence of bromine, chlorine, and methyl groups on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Combes synthesis.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Carboxylation: The propanoic acid moiety can be introduced through carboxylation reactions using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways for this specific compound would require further research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid is unique due to the specific combination of bromine, chlorine, and methyl groups on its quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
3-(6-bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-7-9(3-5-12(17)18)13(15)10-6-8(14)2-4-11(10)16-7/h2,4,6H,3,5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTUDJKBYUTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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